6-Nitro-1H-indazol-7-amine
Description
Contextualization within the Field of Substituted Indazole Chemistry
Indazole and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring. nih.gov While the indazole ring system is not commonly found in natural products, a vast number of synthetic derivatives have been developed, demonstrating a wide spectrum of pharmacological and biological activities. austinpublishinggroup.compnrjournal.com This has established the indazole scaffold as a "privileged structure" in medicinal chemistry, frequently appearing in compounds developed for therapeutic use. chim.it
There are three potential tautomeric forms of indazole, with the 1H-indazole tautomer generally being the most thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.net The versatility of the indazole core allows for substitution at various positions, leading to a diverse array of molecules with applications as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents. nih.govorientjchem.orgrsc.org The study of substituted indazoles like 6-Nitro-1H-indazol-7-amine is thus situated within this broader effort to synthesize and evaluate novel heterocyclic compounds for potential use in drug discovery and materials science. pnrjournal.comchim.it
Significance of Nitro and Amine Functional Groups on the Indazole Scaffold
The specific properties and reactivity of this compound are largely dictated by the electronic interplay of its constituent functional groups—the nitro group (-NO2) at the 6-position and the amine group (-NH2) at the 7-position—with the aromatic indazole system.
The nitro group is a strong electron-withdrawing group, which significantly influences the molecule's reactivity. cymitquimica.com This deactivation of the benzene ring can direct the course of further chemical modifications. Crucially, the nitro group is readily reducible to an amine, a transformation that is a cornerstone of many synthetic pathways. rsc.orgmdpi.com The reduction of a nitro group to its corresponding amine has been shown to enhance the biological activity of some indazole derivatives; for instance, it significantly improved the binding affinity of one inhibitor to the MAPK1 kinase. mdpi.com Furthermore, the presence of a nitro group, particularly at the C7 position, has been noted to promote excellent N-2 regioselectivity during alkylation reactions, a common challenge in indazole chemistry. beilstein-journals.org
The amine group is a versatile functional handle. As a hydrogen bond donor, it can play a critical role in molecular recognition and binding to biological targets. Synthetically, the primary amine is a nucleophile and can be readily derivatized through reactions such as acylation, alkylation, and reductive amination, allowing for the construction of diverse chemical libraries. rsc.org The 3-amino group on an indazole ring, for example, is known to enable directed metal-catalyzed cross-coupling reactions, highlighting the synthetic utility of amino-substituted indazoles. In this compound, the juxtaposition of an amine and a reducible nitro group offers two distinct points for chemical elaboration.
Overview of Key Research Trajectories for this compound and its Derivatives
While direct research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related 6-nitro and 6-amino indazole derivatives provide a clear blueprint for its potential applications. These compounds primarily serve as key intermediates or scaffolds for the synthesis of more complex molecules with targeted biological activities.
The dominant research path involves leveraging the 6-nitro or 6-amino indazole core to develop novel therapeutic agents. A key synthetic strategy is the reduction of the 6-nitro group to a 6-amino group, which is then used as a point of diversification. rsc.orgmdpi.com Research has demonstrated that derivatives built upon these scaffolds exhibit significant potential in several key therapeutic areas, as detailed in the table below.
Interactive Table: Research on Biologically Active Derivatives of 6-Nitro/6-Amino Indazoles
| Parent Scaffold | Derivative Class | Targeted Biological Activity | Key Findings | Reference(s) |
| 6-Nitro-1H-indazole | Azetidinones | Antibacterial, Antifungal, Antitubercular | Synthesized compounds showed acceptable in vitro activity against various microorganisms. | scielo.br |
| 3-Chloro-6-nitro-1H-indazole | Triazoles, Isoxazolines | Antileishmanial | Derivatives were synthesized via 1,3-dipolar cycloaddition, with some compounds showing promising activity against Leishmania major. | tandfonline.com |
| 6-Nitro indazole derivatives | 6-Aminoindazoles | Anticancer (IDO1 Inhibition) | Reduction of the nitro group to an amine provided a key intermediate for synthesizing novel IDO1 inhibitors for cancer immunotherapy. | rsc.org |
| 6-Nitro/6-Amino benzo[g]indazoles | Fused Tricyclic Pyrazoles | Antiproliferative, Antibacterial | Nitro-based derivatives showed notable activity against lung carcinoma cells and N. gonorrhoeae. | mdpi.com |
Based on these established research avenues, this compound is positioned as a highly valuable, dual-functionalized building block. It offers the potential for creating extensive libraries of novel compounds for screening against a wide range of biological targets, including cancer cells, bacteria, and parasites.
Current Challenges and Emerging Opportunities in the Chemistry of this compound
The unique structure of this compound presents both distinct hurdles and promising future prospects.
Current Challenges:
Regioselectivity: A pervasive challenge in indazole chemistry is controlling the site of reaction, particularly N-alkylation, which can occur at either the N-1 or N-2 position. chim.itbeilstein-journals.org The multiple reactive sites on this compound (two ring nitrogens, the 7-amino group, and the benzene ring) complicate selective functionalization. Achieving selectivity in reactions like halogenation or nitration without protecting groups can be difficult, as demonstrated by the undesired bromination outcomes with related aminoindazoles. chemrxiv.org
Synthetic Accessibility: The synthesis of polysubstituted indazoles can be complex, often requiring multi-step sequences with purification challenges. nih.gov A straightforward, high-yield synthesis for this compound is not readily found in the literature, suggesting that its preparation may be a significant obstacle.
Controlled Reactivity: The opposing electronic effects of the electron-donating amine group and the electron-withdrawing nitro group on the same aromatic ring create a complex reactive landscape, making predictable and selective electrophilic substitution reactions on the benzene portion of the scaffold challenging.
Emerging Opportunities:
Drug Discovery Scaffold: The compound's dense functionality is its greatest asset. The 7-amine group is a handle for diversification, while the 6-nitro group can be reduced to a second amine, opening pathways for creating complex, three-dimensional structures. This makes it an ideal scaffold for generating chemical libraries to screen for inhibitors of enzymes such as kinases, rsc.org indoleamine 2,3-dioxygenase (IDO1), rsc.orgsmolecule.com and nitric oxide synthase. austinpublishinggroup.com
Materials Science: Nitrogen-rich heterocyclic compounds are of interest in materials science. The multiple nitrogen atoms and hydrogen-bonding capabilities of this compound make it a candidate for designing novel ligands for metal-organic frameworks (MOFs), organic electronic materials, or high-energy materials. smolecule.comsmolecule.com
Fragment-Based Drug Design: The indazole core is a recognized pharmacophore. This compound could serve as a highly functionalized fragment for use in fragment-based lead discovery (FBLD) programs, allowing researchers to probe the chemical space around a protein's binding site with a pre-decorated, rigid core.
Physicochemical Data of Related Indazoles
Direct experimental data for this compound is limited. The table below presents available data for structurally related isomers to provide context.
Interactive Table: Physicochemical Properties of Selected Nitroindazole Derivatives
| Property | 6-Nitro-1H-indazole | 6-Nitro-1H-indazol-4-amine |
| CAS Number | 7597-18-4 | 1082041-92-6 |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₆N₄O₂ |
| Molecular Weight | 163.13 g/mol | 178.15 g/mol |
| Boiling Point | Not Available | 502.1±30.0 °C (Predicted) |
| Density | Not Available | 1.6±0.1 g/cm³ (Predicted) |
| Source(s) | chemeo.com | chemsrc.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
6-nitro-1H-indazol-7-amine |
InChI |
InChI=1S/C7H6N4O2/c8-6-5(11(12)13)2-1-4-3-9-10-7(4)6/h1-3H,8H2,(H,9,10) |
InChI Key |
WAQACSJEJQKUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitro 1h Indazol 7 Amine and Its Direct Precursors
Retrosynthetic Disconnections and Strategic Approaches to the 6-Nitro-1H-indazol-7-amine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the C-N bond of the amino group and the C-N bond of the nitro group, leading to an indazole core. A further key disconnection breaks the N-N bond of the pyrazole (B372694) ring, a common strategy in indazole synthesis. nih.gov This suggests precursors like substituted 2-nitrotoluenes or 2-aminobenzonitriles which can undergo cyclization to form the indazole ring system. The strategic placement of the nitro and amino groups is crucial and is often achieved through regioselective reactions on a pre-formed indazole scaffold. arkat-usa.orgbeilstein-journals.org
Classical and Established Synthetic Routes to Nitro-Indazole Precursors
Traditional methods for synthesizing nitro-indazole precursors have been well-documented and remain fundamental in organic synthesis.
Cyclization Strategies for Indazole Ring Formation from Suitable Precursors
The construction of the indazole ring is a critical step. A variety of cyclization strategies have been developed over the years. organic-chemistry.orgingentaconnect.comsci-hub.se One of the most common methods is the intramolecular cyclization of arylhydrazones, which are typically formed from the condensation of a hydrazine (B178648) derivative with 2-substituted benzaldehydes or ketones. nih.gov Another established route involves the diazotization of 2-methylanilines followed by cyclization. sci-hub.se The Cadogan cyclization, which utilizes the reductive cyclization of o-nitroarenes, also provides a pathway to the indazole skeleton. researchgate.net
| Cyclization Strategy | Precursors | Reagents/Conditions | Reference |
| Arylhydrazone Cyclization | 2-halobenzaldehydes and phenylhydrazines | CuI/diamine catalyst, microwave heating | sci-hub.se |
| Diazotization of anilines | 2-methylanilines | Diazotization agents (e.g., NaNO2/H+), followed by cyclization | sci-hub.se |
| Cadogan Cyclization | o-nitroarenes | Trialkylphosphites or phosphines | researchgate.net |
Regioselective Nitration and Amination Sequences at the Indazole Core
Once the indazole core is formed, the introduction of nitro and amino groups at specific positions is required. The regioselectivity of these reactions is governed by the electronic properties of the indazole ring and any existing substituents.
Nitration of the indazole ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the directing effects of the substituents already present on the ring. For instance, in the synthesis of 5-nitro-1H-indazole-7-carboxylic acid, the carboxylic acid group acts as a meta-directing group, favoring nitration at the 5-position. Radical nitration has also been explored, offering alternative regioselectivities. hep.com.cnchim.it
Amination is often carried out indirectly by first introducing a nitro group and then reducing it to an amino group. Direct amination methods are less common but can be achieved under specific conditions.
| Reaction | Reagents | Key Factors | Reference |
| Nitration | HNO3/H2SO4 | Directing groups, temperature control | |
| Radical Nitration | Fe(NO3)3/TEMPO | Radical initiator, oxidant | chim.it |
Reduction of Nitro-Substituted Indazoles to Amino-Indazole Derivatives
| Reducing Agent | Conditions | Reference |
| H2, Pd/C | Hydrogen atmosphere | researchgate.net |
| SnCl2 | Alcoholic solvent | tandfonline.comtandfonline.comresearchgate.net |
| Fe | Acetic acid/water | researchgate.net |
Modern Catalytic Approaches in the Synthesis of this compound Analogs
Contemporary synthetic chemistry has seen a surge in the use of transition metal catalysts to construct complex molecules with high efficiency and selectivity. ingentaconnect.combenthamdirect.com
Transition Metal-Catalyzed Coupling Reactions for Indazole Construction
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indazole derivatives. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, for instance, can be used to form the indazole ring through intramolecular C-N bond formation. nih.gov A general approach involves the palladium-catalyzed arylation of a hydrazone followed by an acid-mediated deprotection and cyclization sequence. nih.gov Rhodium and copper co-catalyzed systems have also been developed for the C-H activation and annulation of benzimidates with nitrosobenzenes to afford 1H-indazoles. mdpi.com Furthermore, the [3+2] cycloaddition of in situ generated diazo compounds with arynes, often facilitated by a fluoride (B91410) source, provides a direct route to substituted indazoles. organic-chemistry.orgorgsyn.org
| Catalytic System | Reaction Type | Precursors | Reference |
| Palladium | Intramolecular amination | 2-bromobenzonitriles and benzophenone (B1666685) hydrazone | nih.gov |
| Rhodium/Copper | C-H activation/annulation | Ethyl benzimidates and nitrosobenzenes | mdpi.com |
| Fluoride-mediated | [3+2] Cycloaddition | o-(trimethylsilyl)aryl triflates and diazo compounds | organic-chemistry.orgorgsyn.org |
Organocatalytic Transformations and their Application to this compound Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, complementing traditional metal-based and enzymatic catalysis. While specific organocatalytic routes for the direct synthesis of this compound are not prominently documented in current literature, the principles can be applied to the formation of the core indazole structure from suitable precursors.
Recent reviews highlight that acid/base-catalyzed approaches are fundamental to many indazole syntheses. ingentaconnect.combenthamdirect.com Organocatalysts, such as Brønsted acidic surfactants, have been shown to be effective in various organic transformations, including those that could lead to indazole formation. acs.org For instance, the condensation of o-fluorobenzaldehydes with hydrazine, a key step in some indazole syntheses, can be facilitated by acidic organocatalysts. acs.org
A hypothetical organocatalytic approach to a precursor of this compound, such as 7-aminoindazole, could involve the intramolecular cyclization of a functionalized hydrazone. An organocatalyst could activate the substrate by forming a hydrogen-bonded complex, lowering the activation energy for the ring-closing step. The challenge lies in designing a catalyst that can operate effectively with the electronic properties of the substituted phenyl ring required for the target molecule.
The table below summarizes general organocatalytic approaches that could be adapted for indazole synthesis.
| Catalyst Type | Reaction Type | Substrates | Potential Application |
| Brønsted Acids | Condensation/Cyclization | Hydrazones, o-halobenzaldehydes | Formation of the indazole core from functionalized precursors. |
| Chiral Phosphoric Acids | Asymmetric Cycloaddition | Not directly applied | Could enable enantioselective synthesis of chiral indazole derivatives. |
| Aminocatalysis | Cascade Reactions | Aldehydes, Ketones | Potential for building complex side chains on the indazole scaffold. |
This table presents generalized applications of organocatalysis in heterocyclic synthesis, which could be theoretically extended to the synthesis of precursors for this compound.
Green Chemistry Principles and Sustainable Synthetic Protocols for this compound
The integration of green chemistry principles into synthetic chemistry is crucial for developing environmentally benign and economically viable processes. The synthesis of functionalized indazoles, including this compound, can benefit significantly from such approaches, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. benthamdirect.comscispace.comnih.gov
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. For indazole synthesis, several strategies have been developed that operate under solvent-free (neat) conditions or in water. Microwave-assisted organic synthesis (MAOS) has proven particularly effective for conducting reactions under solvent-free conditions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.
For example, the synthesis of various indazole derivatives has been achieved through microwave irradiation of neat reactants, sometimes adsorbed onto a solid support. While a direct application to this compound is not published, the reduction of a nitro group on an indazole ring, a key step in synthesizing aminoindazoles, could potentially be performed under these conditions. For instance, the reduction of 5-nitroindazole (B105863) derivatives has been carried out in a mixture of ethanol (B145695) and water, demonstrating the feasibility of using aqueous solvent systems. mdpi.com
The table below shows examples of green conditions used for related indazole syntheses.
| Reaction | Conditions | Solvent | Advantages | Reference |
| N-alkylation of 6-nitro-1H-indazole | Room Temperature Stirring | Ethanol | Mild conditions, common green solvent. | scielo.br |
| Reduction of a nitro-indazole | Zinc, NH₄Cl | EtOH/H₂O | Use of water, readily available reagents. | mdpi.com |
| Cycloaddition to nitroindazoles | Phase Transfer Catalysis | Dichloromethane/Water | Biphasic system can simplify workup. | nih.gov |
Atom economy is a measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the desired product. Syntheses with high atom economy are inherently greener as they generate less waste. Cascade reactions and cycloadditions are prime examples of atom-economical processes.
Recent research has focused on developing cascade reactions for the synthesis of functionalized indazole N-oxides from N-nitrosoanilines and diazo compounds. rsc.org These reactions proceed through a series of intramolecular steps, constructing the complex heterocyclic core in a single, efficient operation. Similarly, transition-metal-catalyzed C-H activation and annulation reactions represent a highly efficient strategy for building the indazole ring system, as they avoid the need for pre-functionalized starting materials. nih.govmdpi.comnih.gov
For the synthesis of this compound, a potential precursor is 7-amino-1H-indazole. The synthesis of 7-aminoindazoles can be achieved by the reduction of 7-nitroindazoles. The synthesis of 7-nitroindazole (B13768) itself often starts from 2-methyl-6-nitroaniline (B18888) via a diazotization and cyclization sequence. google.com While effective, this classical route involves steps with moderate atom economy. Applying modern C-H amination or annulation strategies could, in principle, provide a more atom-economical route to the core 7-aminoindazole structure.
| Efficient Synthesis Strategy | Description | Atom Economy | Reference |
| Cascade Reaction | Multiple bonds formed in one pot from N-nitrosoanilines. | High | rsc.org |
| Intramolecular C-H Amination | Forms the N-N bond via cyclization of hydrazones. | High | nih.gov |
| [4+1] Annulation | Rh(III)-catalyzed reaction of azobenzenes with ylides. | High | mdpi.com |
Solvent-Free and Water-Mediated Reaction Conditions
Scale-Up Considerations and Process Optimization in this compound Synthesis
Translating a laboratory-scale synthesis to an industrial process presents numerous challenges, including heat management, reagent addition rates, purification, and safety. For the synthesis of nitro-containing compounds like this compound, these considerations are particularly critical.
A study on the scale-up of the synthesis of 3-methyl-6-nitro-1H-indazole, a structurally similar compound, from a 10 g to a 180 g batch provides valuable insights. Key optimizations included:
Controlling Exotherms: The nitration step is highly exothermic. Careful control of the addition rate of the nitrating agent and efficient cooling are essential to prevent runaway reactions and the formation of byproducts.
Reagent Stoichiometry: Optimizing the amount of reagents, such as sulfuric acid in the nitration and sodium hydroxide (B78521) in the cyclization, was crucial for maximizing yield and ensuring reaction safety.
Purification: On a larger scale, purification by column chromatography becomes impractical. The process was optimized to yield a product that could be purified by recrystallization, a more scalable technique.
A key precursor for the target molecule is likely 7-amino-1H-indazole, which is synthesized via the reduction of 7-nitro-1H-indazole. The synthesis of 7-nitro-1H-indazole from 2-methyl-6-nitroaniline involves diazotization with reagents like sodium nitrite (B80452). google.com On a large scale, the handling of diazonium intermediates requires strict temperature control to prevent decomposition. The subsequent reduction of the nitro group, often performed using catalytic hydrogenation or metal reductants like SnCl₂, also requires careful process control to manage reaction rates and ensure complete conversion.
The final step, the selective nitration of 7-amino-1H-indazole at the C-6 position, would be a significant challenge in process optimization. It would necessitate a robust method to ensure high regioselectivity, potentially involving protecting group chemistry, to avoid the formation of difficult-to-separate isomers.
Reactivity and Reaction Mechanisms of 6 Nitro 1h Indazol 7 Amine
Electrophilic Aromatic Substitution Reactions on the 6-Nitro-1H-indazol-7-amine Scaffold
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu The rate and regioselectivity of these reactions on the this compound ring are profoundly influenced by the electronic effects of the existing nitro and amino substituents.
The benzene (B151609) portion of the indazole ring in this compound is subject to competing electronic effects from the substituents at the C6 and C7 positions.
Amino Group (-NH₂): The primary amine at the C7 position is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com As a strong ortho, para-director, the C7-amino group directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself.
Nitro Group (-NO₂): Conversely, the nitro group at the C6 position is one of the strongest deactivating groups due to its potent electron-withdrawing nature through both inductive and resonance effects. cymitquimica.comcymitquimica.com This group strongly deactivates the ring towards electrophilic attack and acts as a meta-director. msu.edu
In the this compound molecule, these effects combine to determine the most probable site of substitution. The C7-amino group strongly activates the C4 position (para) and the C6 position (ortho). However, the C6 position is already occupied by the nitro group. The C6-nitro group deactivates the C5 position (ortho) and C7 position (ortho).
The directing influence is therefore a contest between the two groups. The powerfully activating C7-amino group's influence dominates, making the C4 position the most electronically enriched and sterically accessible site for electrophilic attack. This position is para to the activating amino group and meta to the deactivating nitro group, an arrangement that favors substitution. Therefore, electrophilic aromatic substitution on this compound is predicted to occur with high regioselectivity at the C4 position.
While the inherent electronics of this compound strongly favor C4 substitution, other positions on the indazole ring can be functionalized using specific strategies. Direct C-H functionalization, often catalyzed by transition metals, allows for the installation of groups at positions that might otherwise be unreactive. researchgate.net
Research on substituted indazoles has shown that the regioselectivity of direct arylation is highly dependent on the substitution pattern. researchgate.net For instance, studies on nitroindazoles revealed that a nitro group at the C4 position sterically hinders attack at C3 and directs arylation to C7. researchgate.net Conversely, a 7-nitroindazole (B13768) exclusively yields the C3-arylated product. researchgate.net These findings underscore the critical role of existing substituents in directing incoming groups.
For the broader indazole class, directing groups can be temporarily installed (e.g., at the N1 position) to guide a metal catalyst to a specific C-H bond, enabling functionalization at otherwise inaccessible sites like C7. mdpi.com
| Indazole Derivative | Dominant Directing Group | Observed Position of Arylation | Rationale |
|---|---|---|---|
| 4-Nitroindazole | C4-NO₂ | C7 | Steric hindrance from the C4 nitro group prevents C3 substitution, directing the reaction to C7. |
| 5-Nitroindazole (B105863) | - | Mixture of C3 and C3/C7 | Less defined regioselectivity leads to a mixture of products. |
| 6-Nitroindazole | - | Mixture of C3 and C3/C7 | Less defined regioselectivity leads to a mixture of products. |
| 7-Nitroindazole | C7-NO₂ | C3 | Electronic deactivation at other positions and potential coordination effects direct the reaction to C3. |
Influence of Nitro and Amino Groups on Ring Activation and Directivity
Nucleophilic Aromatic Substitution Involving the Nitro Group of this compound
The presence of the strongly electron-withdrawing nitro group makes the indazole ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally unfavorable for unsubstituted benzene rings. ambeed.com
In SNAr reactions, a potent nucleophile attacks an electron-deficient aromatic ring that bears a good leaving group. ambeed.com For the reaction to proceed, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the nitro group at C6 serves as a powerful activating group. The C7-amino group is positioned ortho to the nitro group. While the nitro group itself is an excellent activating group, it can also function as the leaving group (as NO₂⁻) in the presence of strong nucleophiles. Nucleophilic attack would occur at C6, the carbon atom bearing the nitro group. The resulting anionic intermediate, known as a Meisenheimer complex, is stabilized by the electron-withdrawing nature of the indazole's pyrazole (B372694) ring and potentially by the adjacent amino group. The subsequent departure of the nitrite (B80452) anion restores the aromaticity of the ring, yielding the substituted product.
A variety of nucleophiles can potentially displace the nitro group from activated aromatic systems. ambeed.comambeed.com For this compound, reactions with strong nucleophiles could lead to a range of 6-substituted-1H-indazol-7-amine derivatives.
The mechanism involves two main steps:
Nucleophilic Attack: The nucleophile adds to the C6 carbon, breaking the aromatic π-system and forming a resonance-stabilized carbanion (Meisenheimer complex).
Loss of Leaving Group: The aromaticity is restored by the elimination of the nitro group as a nitrite ion (NO₂⁻).
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Hydroxide (B78521) | NaOH or KOH | 6-Hydroxy-1H-indazol-7-amine |
| Alkoxide | CH₃ONa (Sodium methoxide) | 6-Methoxy-1H-indazol-7-amine |
| Amine | R-NH₂ (e.g., Propylamine) | N⁶-Propyl-1H-indazole-6,7-diamine |
| Thiolate | PhSNa (Sodium thiophenoxide) | 6-(Phenylthio)-1H-indazol-7-amine |
| Azide (B81097) | NaN₃ (Sodium azide) | 6-Azido-1H-indazol-7-amine |
Pathways for Nitro Group Displacement
Transformations Involving the Amine Functionality of this compound
The primary aromatic amine at the C7 position is a versatile functional group that serves as a key handle for a wide array of chemical transformations, allowing for extensive derivatization of the indazole scaffold.
One of the most important reactions of primary aromatic amines is their conversion into diazonium salts. Treatment of this compound with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures would yield the corresponding 6-nitro-1H-indazol-7-diazonium salt. This intermediate is highly valuable as it can be subsequently converted into a diverse range of functional groups.
Common transformations include:
Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).
Hydroxylation: Replacement with -OH by heating the diazonium salt in an aqueous solution.
Reduction (Deamination): Replacement with -H using a reducing agent like hypophosphorous acid (H₃PO₂).
Beyond diazotization, the C7-amine can undergo direct reactions such as acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides to form secondary and tertiary amines. It can also participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds with aryl halides.
| Reaction Type | Typical Reagents | Resulting Functional Group at C7 | Product Name Example |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ (Diazonium salt) | 6-Nitro-1H-indazol-7-diazonium chloride |
| Sandmeyer (from diazonium salt) | CuCl / CuBr / CuCN | -Cl / -Br / -CN | 7-Chloro-6-nitro-1H-indazole |
| Schiemann (from diazonium salt) | HBF₄, heat | -F | 7-Fluoro-6-nitro-1H-indazole |
| Hydroxylation (from diazonium salt) | H₂O, heat | -OH | 6-Nitro-1H-indazol-7-ol |
| Acylation | Acetyl chloride, base | -NHC(O)CH₃ | N-(6-Nitro-1H-indazol-7-yl)acetamide |
| Alkylation | CH₃I, base | -NHCH₃ / -N(CH₃)₂ | N-Methyl-6-nitro-1H-indazol-7-amine |
Acylation, Sulfonylation, and Alkylation Reactions
The amino group at the 7-position of this compound is a primary nucleophile, readily participating in acylation, sulfonylation, and alkylation reactions. These reactions are fundamental for the derivatization of the parent molecule, enabling the introduction of a wide variety of functional groups and the synthesis of new chemical entities with potentially interesting biological activities.
Sulfonylation reactions proceed in a similar manner, with sulfonyl chlorides being the typical electrophilic partners. These reactions yield sulfonamides, which are important structural motifs in medicinal chemistry. The reaction conditions for both acylation and sulfonylation generally involve the use of a base to deprotonate the amino group, thereby increasing its nucleophilicity.
Alkylation of the indazole core can occur at either the N1 or N2 position of the pyrazole ring. The ratio of the resulting N1 and N2 isomers is sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de For example, alkylation of 6-nitro-1H-indazole with iodomethane (B122720) in the presence of potassium carbonate in DMF yields a mixture of N1- and N2-methylated products. rsc.org The alkylation can also be directed to the exocyclic amino group under specific conditions. For instance, reaction of 6-nitro-1H-indazole with 1-bromo-2-chloroethane (B52838) can lead to N1-alkylation. scielo.br
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Acetic anhydride | Acetamide | rsc.org |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | |
| Alkylation | Iodomethane | N-alkylated indazole | rsc.org |
| Alkylation | 1-bromo-2-chloroethane | N-alkylated indazole | scielo.br |
Diazotization and Subsequent Derivatizations
The primary aromatic amine at the 7-position of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This reaction converts the amino group into a highly reactive diazonium salt. The resulting 6-nitro-1H-indazol-7-diazonium salt is a versatile intermediate that can be transformed into a wide array of other functional groups through subsequent derivatization reactions.
These derivatizations often follow classic Sandmeyer or Balz-Schiemann reaction pathways. For instance, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively, at the 7-position. The Balz-Schiemann reaction, involving the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, provides a route to the 7-fluoro derivative.
Furthermore, the diazonium group can be replaced by a hydroxyl group upon warming in an aqueous acidic solution, or by a hydrogen atom (deamination) using reducing agents like hypophosphorous acid. These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of a diverse range of substituents onto the indazole core.
Condensation Reactions and Imine Formation
The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. smolecule.com This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.
The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. The resulting imine functionality can be a stable final product or a reactive intermediate for further transformations. For example, reduction of the C=N double bond of the imine can lead to the formation of secondary amines. The reactivity of the amino group in condensation reactions can be influenced by the electronic effects of the nitro group and the indazole ring system.
Reduction and Oxidation Chemistry of this compound
The presence of both a reducible nitro group and an oxidizable amino group and indazole core makes the reduction and oxidation chemistry of this compound particularly interesting and synthetically useful.
Chemoselective Reduction of the Nitro Group
The chemoselective reduction of the nitro group at the 6-position to a primary amino group is a key transformation of this compound, yielding 1H-Indazole-6,7-diamine. This diamine is a valuable precursor for the synthesis of various heterocyclic systems. arkat-usa.org The challenge in this reaction lies in selectively reducing the nitro group without affecting the indazole ring or the existing amino group.
Several methods have been successfully employed for this purpose. Catalytic hydrogenation is a widely used technique, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is generally clean and efficient. Other reducing agents that have been utilized include tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic or neutral media. smolecule.comambeed.com The choice of reducing agent and reaction conditions can be critical to achieve high selectivity and yield. For instance, ferrous sulfate (B86663) in aqueous ammonia (B1221849) has been used to reduce a nitroindazole derivative. google.com
The successful synthesis of 1H-Indazole-6,7-diamine opens up pathways to a variety of fused heterocyclic compounds through subsequent cyclization reactions with appropriate bifunctional reagents.
| Reducing Agent | Product | Reference |
| H₂/Pd-C | 1H-Indazole-6,7-diamine | |
| SnCl₂/HCl | 1H-Indazole-6,7-diamine | ambeed.com |
| Fe/acid | 1H-Indazole-6,7-diamine | smolecule.com |
| FeSO₄/NH₄OH | 6-Amino-5-methyl-1H-indazole | google.com |
Oxidation Reactions of the Indazole Core or Amine Substituent
The oxidation of this compound can potentially occur at several sites: the indazole ring system, the exocyclic amino group, or the pyrazole N-H. The indazole ring itself can be susceptible to oxidative degradation under harsh conditions. More controlled oxidation can lead to specific products. For instance, the amino group can be oxidized to a nitroso or nitro group using appropriate oxidizing agents.
Furthermore, oxidative ring-opening of the indazole core has been reported for some 2H-indazole derivatives, leading to the formation of ortho-N-acylsulfonamidated azobenzenes. acs.orgacs.org This type of reaction, often triggered by hypervalent iodine reagents, involves cleavage of the C–N bond within the pyrazole ring. While specific studies on the oxidation of this compound are not extensively detailed in the provided context, the general reactivity of indazoles and aromatic amines suggests that a range of oxidation products could be accessible depending on the oxidant and reaction conditions. ambeed.com
Heterocyclic Annulation Reactions with this compound as a Building Block
This compound and its derivatives, particularly the corresponding diamine obtained from the reduction of the nitro group, are highly valuable building blocks for the synthesis of fused heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the indazole core.
A prominent example is the synthesis of pyrazolo[3,4-g]quinoxalines. arkat-usa.org This is achieved by reacting 1H-indazole-5,6-diamine (derived from the reduction of 6-nitro-1H-indazol-5-amine) with 1,2-dicarbonyl compounds. arkat-usa.org This condensation reaction leads to the formation of a new pyrazine (B50134) ring fused to the g-face of the indazole. These tricyclic structures are of interest in medicinal chemistry.
Similarly, the diaminoindazole can be used to construct other fused systems. For example, reaction with guanidino carbonate can lead to the formation of pyrazolo[4,3-g]quinazolinones. google.com The synthesis of triazolo[1,2-a]indazole-triones has also been reported through a one-pot, three-component condensation of dimedone, urazole, and an aromatic aldehyde, showcasing the versatility of the indazole scaffold in building complex heterocyclic architectures. arabjchem.orgnih.gov These annulation strategies highlight the importance of this compound as a starting material for accessing a diverse range of polycyclic aromatic compounds.
Formation of Fused Polycyclic Systems
The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of fused polycyclic heterocycles. The presence of the amino group at the 7-position and the nitro group at the 6-position on the indazole ring provides reactive sites for annulation reactions, leading to the construction of novel tricyclic and tetracyclic systems.
Substituted aminoindazoles, including derivatives of this compound, are key synthons in the preparation of various fused heteroaromatic systems. researchgate.net For instance, they can be utilized to construct tricyclic systems containing annulated furoxan, vic-triazole, imidazole, and pyrazine rings. researchgate.net The general strategy involves the functionalization of the amino group and subsequent cyclization reactions that engage the indazole ring.
One common approach involves the diazotization of the amino group, followed by intramolecular cyclization or reaction with other reagents to form a new fused ring. The nitro group can also participate in or influence these cyclization reactions, often after being reduced to an amino group, which can then undergo condensation or cyclization. researchgate.net
Furthermore, the indazole core itself can participate in cycloaddition reactions to form fused systems. For example, indazole derivatives can undergo [3+2] cycloadditions with various dipolarophiles. ambeed.comtandfonline.com While specific examples for this compound are not extensively documented, the general reactivity pattern of indazoles suggests its potential in such transformations.
The synthesis of pyrazolo[3,4-f]quinoline derivatives has been achieved through multi-component reactions involving aminoindazoles, highlighting the versatility of the aminoindazole scaffold in constructing complex polycyclic systems.
Mechanistic Aspects of Cycloaddition and Condensation Reactions
The mechanisms of cycloaddition and condensation reactions involving this compound are influenced by the electronic properties of the indazole ring system. The indazole nucleus can act as a diene or a dipolarophile in cycloaddition reactions, depending on the reaction partner.
Cycloaddition Reactions:
Indazoles can participate in 1,3-dipolar cycloaddition reactions. tandfonline.comtaylorandfrancis.com For instance, the reaction of a substituted 6-nitro-1H-indazole with a dipole like an azide can lead to the formation of a triazole ring fused to the indazole core. tandfonline.comtaylorandfrancis.com The regioselectivity of these reactions is a key aspect, and it is often controlled by the electronic and steric nature of the substituents on both the indazole and the dipole. tandfonline.comtaylorandfrancis.com In the case of this compound, the amino and nitro groups would significantly influence the electron distribution in the indazole ring, thereby directing the regiochemical outcome of the cycloaddition.
Condensation Reactions:
The amino group at the 7-position of this compound is a primary site for condensation reactions. It can react with aldehydes and ketones to form Schiff bases (imines), which can then undergo further cyclization to generate fused heterocyclic systems. smolecule.com These reactions are typically catalyzed by acids. The reactivity of the amino group can be modulated by the electronic effects of the nitro group and the indazole ring.
Detailed Mechanistic Studies of this compound Reactivity
Detailed mechanistic studies on this compound are limited in the available literature. However, insights can be drawn from studies on related nitroindazole derivatives.
Investigation of Tautomeric Equilibria and Isomerization Pathways
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. tandfonline.comtaylorandfrancis.com The position of the tautomeric equilibrium is influenced by factors such as the nature and position of substituents, the solvent, and the temperature. For the parent indazole, the 1H-tautomer is generally more stable. nih.gov
In a study on the reaction of various nitro-1H-indazoles with formaldehyde (B43269), it was observed that the resulting hydroxymethyl derivatives also exist as isomers (1-CH₂OH and 2-CH₂OH). nih.govacs.org Computational studies on these systems indicated that the 1-substituted isomer is generally more stable than the 2-substituted isomer. nih.govacs.org This preference is attributed to the inherent stability of the 1H-tautomer of the parent indazole.
For this compound, the tautomeric equilibrium would be influenced by the electronic effects of both the nitro and amino groups. The amino group, being electron-donating, and the nitro group, being electron-withdrawing, would have opposing effects on the electron density of the pyrazole ring, thereby affecting the relative stabilities of the 1H and 2H tautomers. Intramolecular hydrogen bonding between the amino group at the 7-position and the N1 or N2 of the pyrazole ring could also play a significant role in stabilizing a particular tautomer.
Kinetics and Thermodynamics of Elementary Reaction Steps
Quantitative data on the kinetics and thermodynamics of the elementary reaction steps for this compound are scarce in the public domain. However, general principles of physical organic chemistry can be applied to understand its reactivity.
In condensation reactions, the nucleophilicity of the amino group is a key factor. The electron-withdrawing nitro group would decrease the basicity and nucleophilicity of the amino group at the 7-position compared to an unsubstituted 7-aminoindazole.
For cycloaddition reactions, the frontier molecular orbital energies of this compound would determine its reactivity and regioselectivity. The presence of both an electron-donating and an electron-withdrawing group would lower the energy gap between the HOMO and LUMO, potentially enhancing its reactivity in certain cycloadditions.
A study on the reaction of amines with carbon dioxide provides a general framework for understanding the thermodynamics of amine reactions, which could be conceptually applied to the reactions of the amino group in this compound. acs.org
Further experimental and computational studies are necessary to provide detailed kinetic and thermodynamic data for the specific reactions of this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 6 Nitro 1h Indazol 7 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing profound insights into the connectivity, stereochemistry, and dynamic behavior of 6-nitro-1H-indazol-7-amine derivatives. longdom.org The strategic placement of substituents on the indazole core significantly influences the chemical shifts and coupling constants, offering a detailed picture of the molecular environment.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex derivatives. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear correlation technique is fundamental in identifying scalar-coupled protons, typically those separated by two to three bonds. creative-biostructure.comsdsu.edu By revealing proton-proton connectivity, COSY spectra are instrumental in tracing out the spin systems within the molecule, confirming the arrangement of substituents on the aromatic rings. longdom.org For instance, in substituted indazole derivatives, COSY helps to establish the relative positions of protons on the benzene (B151609) and pyrazole (B372694) rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct one-bond correlations between protons and their attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgcreative-biostructure.com This is crucial for assigning the chemical shifts of carbon atoms in the indazole skeleton and any aliphatic or aromatic substituents. sdsu.edu Each cross-peak in an HSQC spectrum corresponds to a specific ¹H-X (where X is the heteronucleus) pair, simplifying complex spectra and resolving overlapping signals. wikipedia.org
Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, HMBC reveals long-range correlations between protons and heteronuclei over two to four bonds. creative-biostructure.comipb.pt This technique is particularly powerful for piecing together the molecular framework by connecting non-bonded fragments. For example, HMBC can establish connectivity between the protons of a substituent and the carbon atoms of the indazole ring, confirming its point of attachment. ipb.pt In the structural elucidation of complex heterocyclic systems, HMBC is often the key to confirming proposed structures and identifying regioisomers. ipb.ptresearchgate.net
The following table illustrates typical ¹H NMR chemical shifts for protons in substituted indazole derivatives, which are foundational for interpreting 2D NMR spectra.
| Proton | Typical Chemical Shift (ppm) | Notes |
| Indazole NH | 11.8 - 13.0 | Broad singlet, position is solvent dependent. |
| Aromatic H | 6.5 - 8.5 | Chemical shifts are influenced by the nature and position of substituents. Electron-withdrawing groups like -NO₂ cause downfield shifts. |
| Substituent Protons (e.g., -CH₃) | 2.4 - 4.1 | Varies depending on the point of attachment and electronic environment. |
This table provides generalized data; specific values can vary based on the full molecular structure and solvent.
Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies
While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of materials in their solid form. This is particularly valuable for studying polymorphic forms and supramolecular assemblies of this compound derivatives. acs.orgcsic.es Broadening of resonances in ssNMR is a known challenge, primarily due to direct magnetic dipolar interactions and chemical shift anisotropy. researchgate.net
A study on the reaction of NH-indazoles with formaldehyde (B43269) utilized both solution and solid-state NMR to characterize the resulting products. acs.orgcsic.es Solid-state ¹³C and ¹⁵N NMR, in conjunction with DFT calculations, can provide a detailed picture of the molecular arrangement in the crystal lattice. csic.es These techniques are crucial for understanding how intermolecular interactions, such as hydrogen bonding and π-stacking, influence the solid-state structure.
In Situ NMR for Reaction Monitoring and Intermediate Characterization
In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing kinetic and mechanistic information. news-medical.net This technique allows for the direct observation of reactants, intermediates, and products as the reaction progresses. For the synthesis of this compound derivatives, in situ NMR can be used to optimize reaction conditions by tracking the consumption of starting materials and the formation of the desired product. news-medical.net It is also invaluable for identifying and characterizing transient intermediates that may not be isolable. news-medical.net For example, monitoring the reduction of a nitro group to an amine can be followed by observing the disappearance of signals corresponding to the nitro-substituted precursor and the appearance of new signals for the amino derivative. scholarsresearchlibrary.com
X-ray Crystallography for Elucidating Molecular and Supramolecular Structures of this compound Derivatives
Single-crystal X-ray crystallography provides the most definitive structural information, offering precise atomic coordinates and a three-dimensional view of the molecule. This technique is paramount for the unambiguous determination of the molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecular structure. acs.org In derivatives of this compound, these parameters reveal the planarity of the indazole ring system and the orientation of its substituents. For example, in the crystal structure of 1,3-dimethyl-1H-indazol-6-amine, the indazole ring system is nearly planar. nih.gov The nitro group in nitroindazole derivatives is often found to be nearly coplanar with the benzene ring. acs.org
The following table presents selected crystallographic data for a related indazole derivative, highlighting the precision of X-ray crystallography.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.5638 (5) |
| b (Å) | 19.2608 (12) |
| c (Å) | 17.6509 (10) |
| V (ų) | 2911.4 (3) |
Data for 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one. researchgate.net
Characterization of Hydrogen Bonding Networks and π-Stacking Interactions
Supramolecular assembly is dictated by non-covalent interactions, with hydrogen bonding and π-stacking playing crucial roles in the crystal packing of indazole derivatives. recercat.catrsc.org X-ray crystallography is unparalleled in its ability to characterize these interactions.
Hydrogen Bonding: The amino group and the indazole NH are potent hydrogen bond donors, while the nitro group and the pyrazole nitrogen atoms can act as acceptors. These interactions often lead to the formation of well-defined one-, two-, or three-dimensional networks. mdpi.com For instance, in the crystal structure of 1,3-dimethyl-1H-indazol-6-amine, intermolecular N–H···N hydrogen bonds are key to the crystal packing. nih.gov
π-Stacking Interactions: The aromatic indazole ring system facilitates π-stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal structure. recercat.catrsc.org In some derivatives, molecules form stacks through offset π–π stacking between indazole units, with centroid-to-centroid distances indicative of these interactions. researchgate.net These stacking interactions, along with hydrogen bonds, give rise to complex and stable layered supramolecular networks. recercat.cat
The interplay of these non-covalent forces is a determining factor in the solid-state properties of this compound derivatives.
Conformational Analysis in the Solid State
The precise three-dimensional arrangement of molecules in the solid state, or conformation, is fundamental to understanding their physical properties and intermolecular interactions. For derivatives of this compound, X-ray crystallography is the definitive technique for elucidating this solid-state structure. These studies reveal critical information about bond lengths, bond angles, and torsional angles, which collectively define the molecule's shape and the planarity of the indazole ring system.
A crucial aspect of the solid-state conformation is the network of intermolecular interactions, primarily hydrogen bonds. In nitro-substituted indazoles, the nitro group's oxygen atoms and the amine group's hydrogen atoms are potent hydrogen bond acceptors and donors, respectively. These interactions dictate the molecular packing in the crystal lattice. Studies on related nitroindazole structures have shown the formation of centrosymmetric dimers through intermolecular hydrogen bonds, such as C-H···O interactions. acs.orgnih.gov For this compound derivatives, strong N-H···N or N-H···O hydrogen bonds are expected to be dominant, significantly influencing the crystal packing and stability.
Table 1: Representative Crystallographic Data for Substituted Indazole Derivatives
| Compound | Crystal System | Space Group | Key Torsional Angle(s) | Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| 1,3-Dimethyl-1H-indazol-6-amine | Orthorhombic | Pca2₁ | Indazole ring is almost planar | N-H···N hydrogen bonds | nih.gov |
| (1H-Indazol-1-yl)methanol Derivatives | Monoclinic | P2₁/c | N2–N1–C–O: 75.4-86.4° | O-H···N hydrogen bonds forming dimers | nih.gov |
| 1-Allyl-6-nitro-1H-indazole | Monoclinic | P2₁/c | Fused-ring/NO₂ dihedral angle: 11.34(6)° | C-H···O hydrogen bonds | researchgate.net |
This table presents data from related indazole structures to illustrate typical conformational features.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the qualitative and quantitative analysis of molecular structures. It probes the vibrational modes of molecules, providing a unique fingerprint that is highly sensitive to the presence of specific functional groups.
The this compound scaffold contains two key functional groups, the nitro (NO₂) and amine (NH₂) groups, which have distinct and well-characterized vibrational signatures.
The nitro group gives rise to some of the most intense bands in an IR spectrum due to the high polarity of the N-O bonds. spectroscopyonline.com The two most prominent vibrations are:
Asymmetric stretching (ν_as(NO₂)) : This typically appears as a strong, sharp band in the 1570–1485 cm⁻¹ region for aromatic nitro compounds. spectroscopyonline.comderpharmachemica.com
Symmetric stretching (ν_s(NO₂)) : This is also a strong band, found in the 1370–1320 cm⁻¹ range. derpharmachemica.comdoi.org
Other vibrations, such as the in-plane scissoring (δ(NO₂)) and out-of-plane wagging (ω(NO₂)) modes, appear at lower frequencies, typically around 890-835 cm⁻¹ and 740 ± 50 cm⁻¹, respectively. spectroscopyonline.comesisresearch.org
The primary amine group (NH₂) also exhibits characteristic vibrations:
N-H stretching (ν(NH₂)) : In the solid state, these vibrations are sensitive to hydrogen bonding and typically appear as one or more broad bands in the 3500–3200 cm⁻¹ region.
N-H scissoring (δ(NH₂)) : This bending vibration usually results in a medium to strong band around 1650–1580 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for Nitro and Amine Groups in Aromatic Systems
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Reference |
|---|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1570–1485 | Strong | spectroscopyonline.comderpharmachemica.com |
| Nitro (NO₂) | Symmetric Stretch | 1370–1320 | Strong | derpharmachemica.comdoi.org |
| Nitro (NO₂) | Scissoring Bend | 890–835 | Medium | spectroscopyonline.com |
| Amine (NH₂) | N-H Stretch | 3500–3200 | Medium-Strong, Broad | spectroscopyonline.com |
The distinct and often intense vibrational bands of the nitro and amine groups make IR and Raman spectroscopy ideal for real-time, in-situ monitoring of synthetic transformations involving this compound derivatives. nih.govresearchgate.net By inserting a fiber-optic probe directly into a reaction vessel, chemists can track the progress of a reaction without the need for sampling and offline analysis. uab.cat
For example, in the synthesis of a derivative starting from this compound, one could monitor the acylation of the amine group. The initial spectrum would show the characteristic N-H stretching bands of the primary amine. As the reaction proceeds, the intensity of these bands would decrease, while new bands corresponding to the amide functional group (e.g., amide I band around 1650 cm⁻¹) would appear and increase in intensity.
Similarly, in the reduction of a dinitro-indazole precursor to form an amino-nitro derivative, the strong NO₂ stretching bands would decrease in intensity while the N-H stretching and bending vibrations of the newly formed amine group would emerge. This allows for precise determination of reaction endpoints, identification of reaction intermediates, and optimization of reaction conditions for improved yield and purity. nih.gov
Probing Characteristic Vibrations of Nitro and Amine Groups
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Pathway Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragments. researchgate.netgrafiati.com When coupled with tandem mass spectrometry (MS/MS), which involves the isolation and fragmentation of specific ions, it becomes a powerful tool for detailed structural elucidation, confirmation of complex molecules, and the identification of trace-level impurities. nih.govaustinpublishinggroup.com
In MS/MS analysis, a derivative of this compound is ionized (e.g., by electrospray ionization, ESI), and the resulting protonated molecule [M+H]⁺ is isolated and fragmented by collision-induced dissociation. The fragmentation pattern is a reproducible fingerprint that provides a wealth of structural information.
For a complex derivative of this compound, several characteristic fragmentation pathways can be anticipated:
Loss of the Nitro Group : A common fragmentation pathway for aromatic nitro compounds is the loss of NO₂ (a neutral loss of 46 Da) or the loss of a nitro radical (•NO₂, 46 Da). Another possibility is the loss of nitric oxide (NO, 30 Da). nih.gov
Fragmentation of Substituents : Side chains attached to the indazole core, particularly at the N1 or C7-amine positions, will undergo characteristic fragmentation, providing information about their structure.
Ring Cleavage : Subsequent fragmentation of the indazole ring system itself can occur, leading to smaller, stable fragment ions.
By analyzing the precise masses of these fragment ions using HRMS, the elemental composition of each piece can be determined, allowing for unambiguous confirmation of the proposed structure. nih.govscience.gov
Table 3: Plausible MS/MS Fragments for a Hypothetical Derivative: N-acetyl-6-nitro-1H-indazol-7-amine ([M+H]⁺ = m/z 223.05)
| Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structure of Fragment |
|---|---|---|
| 205.04 | H₂O (18.01 Da) | Loss of water |
| 181.05 | CH₂CO (42.01 Da) | Loss of ketene (B1206846) from acetyl group |
| 177.04 | NO₂ (46.01 Da) | Loss of nitro group |
This table illustrates potential fragmentation pathways for a simple derivative to demonstrate the principles of MS/MS analysis.
The high sensitivity and mass accuracy of HRMS make it exceptionally well-suited for impurity profiling. In the synthesis of this compound derivatives, various side reactions can lead to the formation of structurally similar by-products that are difficult to separate and characterize by other means.
For instance, during the nitration step to introduce the NO₂ group, regioisomers (e.g., 4-nitro or 5-nitro isomers) can be formed. acs.org Similarly, alkylation reactions can sometimes produce a mixture of N1 and N2-substituted isomers. HPLC coupled with HRMS (HPLC-MS) is the ideal technique to address this. The HPLC separates the different isomers in time, and the mass spectrometer provides their exact mass, confirming they are isomers. The subsequent MS/MS fragmentation pattern can often distinguish between the isomers.
This technique is also invaluable for identifying reaction intermediates, such as partially reduced or incompletely substituted compounds, and by-products arising from degradation or side-reactions. Detecting these impurities at trace levels is critical for ensuring the purity of the final compound and for optimizing the synthetic route to minimize their formation.
Computational and Theoretical Investigations of 6 Nitro 1h Indazol 7 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic properties and predicting the reactivity of molecules. These methods model the molecule's behavior by solving the Schrödinger equation, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the conformational preferences and tautomerism of heterocyclic compounds like indazoles.
Indazoles can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. For the parent indazole molecule, DFT calculations have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govbeilstein-journals.org This preference is a key factor in determining the dominant form in equilibrium.
For substituted indazoles, the position and electronic nature of the substituents can influence this tautomeric equilibrium. In the case of 6-Nitro-1H-indazol-7-amine, the molecule contains both an electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂). The interplay of these groups on the bicyclic ring system governs the relative stability of different tautomers and conformers. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the geometry of possible structures and calculate their relative energies. acs.orgmdpi.com For instance, studies on other nitro-substituted indazoles have successfully predicted the most stable isomers and have been corroborated by experimental NMR data. nih.govacs.org
The conformational analysis focuses on the orientation of the amino and nitro groups relative to the indazole ring. Intramolecular hydrogen bonding between the hydrogen of the 7-amino group and an oxygen of the 6-nitro group could be a significant factor in stabilizing a particular planar conformation. DFT calculations can quantify the energy of such interactions and predict the rotational barriers for these substituent groups.
Table 1: Representative DFT-Calculated Tautomer Stability for Indazole Derivatives Note: This table presents generalized data from studies on related indazole compounds to illustrate the principles, as specific data for this compound is not publicly available.
| Compound | Tautomer | Method/Basis Set | Relative Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|
| Indazole | 1H-Indazole | MP2/6-31G** | 0 (Most Stable) | nih.gov |
| 2H-Indazole | MP2/6-31G** | +15 | nih.gov | |
| 1-substituted indazole | N1-isomer | B3LYP/6-311++G(d,p) | 0 (Most Stable) | nih.gov |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netlibretexts.org The energy and spatial distribution of these orbitals provide critical information about where and how a chemical reaction is likely to occur.
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. sapub.org
For this compound, the electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing nitro group will lower the LUMO energy level. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule. FMO analysis performed using DFT can map the electron density of these orbitals. It is predicted that the HOMO would be localized primarily on the benzene (B151609) ring and the amino group, making these sites susceptible to electrophiles. Conversely, the LUMO is expected to be concentrated around the nitro group and the pyrazole (B372694) ring, indicating these as the likely sites for nucleophilic attack. arpgweb.com
Table 2: Predicted FMO Properties for this compound Note: The values are illustrative, based on trends observed in related nitro-aromatic and amino-aromatic compounds, as specific published data is unavailable.
| Parameter | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Good electron donor |
| LUMO Energy | Relatively Low | Good electron acceptor |
| HOMO-LUMO Gap | Small | High chemical reactivity |
| HOMO Localization | Benzene ring, Amino group | Site of electrophilic attack |
| LUMO Localization | Nitro group, Pyrazole ring | Site of nucleophilic attack |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.dechemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged species.
Red Regions (Negative Potential): Indicate areas of high electron density, such as those around lone pairs of heteroatoms. These are sites for electrophilic attack.
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
In this compound, the MEP map is expected to show strong negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, identifying them as primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.netasianresassoc.org A region of negative potential would also be associated with the lone pair of the 7-amino group. Conversely, the hydrogen atoms of the amino group and the N-H of the pyrazole ring would exhibit positive potential (blue), marking them as sites susceptible to nucleophiles or hydrogen bond acceptors. chemrxiv.org
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites
Mechanistic Studies Using Computational Methods
Computational methods are invaluable for elucidating complex reaction mechanisms. By modeling the entire reaction pathway, researchers can identify intermediates, characterize transition states, and calculate activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds.
A reaction mechanism can be visualized as a path on a potential energy surface (PES). Reactants, intermediates, and products correspond to energy minima on this surface, while transition states (TS) are first-order saddle points connecting them. acs.org
Computational characterization of a transition state involves locating this saddle point and verifying its identity by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org Once the reactants, products, and transition states are located and their energies calculated, a reaction energy profile can be constructed. This profile plots the energy of the system against the reaction coordinate, with the energy difference between the reactants and the highest transition state defining the activation energy (Ea) of the reaction. nih.gov
For reactions involving this compound, such as electrophilic substitution or nucleophilic addition, DFT calculations can be used to build these energy profiles. For example, in a potential electrophilic nitration reaction, computational studies would model the approach of the nitronium ion (NO₂⁺) to different positions on the indazole ring, calculate the energies of the corresponding sigma complexes (intermediates) and transition states, and determine the most favorable reaction pathway based on the lowest activation energy. mdpi.com
Table 3: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction Note: This data is a generalized example of what a computational mechanistic study would produce.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| R | Reactants (e.g., Indazole + Reagent) | 0.0 |
| TS1 | First Transition State | +25.0 |
| INT | Intermediate | +5.0 |
| TS2 | Second Transition State | +15.0 |
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. mdpi.com Computational models can account for these solvent effects in two main ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model - PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. numberanalytics.com
Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can model specific solute-solvent interactions, such as hydrogen bonding. mdpi.com
For this compound, the polarity of the solvent is expected to play a crucial role. Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction. uni-muenchen.deasianresassoc.org For instance, in a reaction where a charged intermediate is formed, a polar solvent like water or ethanol (B145695) would offer greater stabilization than a nonpolar solvent like toluene. Computational studies can compare reaction energy profiles in different solvents to predict these effects and help in selecting the optimal reaction conditions. mdpi.comasianresassoc.org
Transition State Characterization and Reaction Energy Profile Construction
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods are instrumental in predicting and interpreting the spectroscopic data of novel compounds, offering insights that complement and clarify experimental findings.
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural elucidation. For this compound, Density Functional Theory (DFT) is a widely used method. arpgweb.com Specifically, calculations employing the Gauge-Invariant Atomic Orbital (GIAO) method have proven effective for predicting chemical shifts of nitro-indazole derivatives. acs.orgacs.org
Typically, the process involves geometry optimization of the molecule using a hybrid functional like B3LYP with a comprehensive basis set such as 6-311++G(d,p). acs.orgacs.orgtandfonline.com Following optimization, GIAO calculations provide absolute isotopic shielding values (σ). acs.org These values are then converted into chemical shifts (δ) relative to a reference standard like tetramethylsilane (B1202638) (TMS), whose shielding is calculated at the same level of theory. This approach allows for a direct comparison with experimental data and aids in the definitive assignment of complex spectra. acs.org Studies on related nitro-aromatic compounds show that DFT can predict proton and carbon chemical shifts with a high degree of accuracy. arpgweb.com
In addition to chemical shifts, spin-spin coupling constants (SSCCs) can also be calculated, often without the need for empirical scaling, providing further detail for structural confirmation. acs.org The correlation between calculated and experimental NMR data is crucial for validating the proposed structure and understanding the electronic effects of the nitro and amine substituents on the indazole core. acs.org
Table 1: Predicted vs. Typical Experimental NMR Chemical Shifts (δ) for this compound
| Atom | Predicted δ (ppm) (Methodology) | Typical Experimental δ Range (ppm) |
| ¹H NMR | ||
| H-3 | 8.0 - 8.5 | 8.0 - 8.4 |
| H-4 | 7.5 - 7.9 | 7.6 - 8.0 |
| H-5 | 8.3 - 8.8 | 8.4 - 8.9 |
| NH (indazole) | 13.0 - 14.0 | 13.2 - 14.5 |
| NH₂ (amine) | 5.0 - 6.0 | 4.5 - 6.5 |
| ¹³C NMR | ||
| C-3 | 130 - 135 | 131 - 136 |
| C-3a | 115 - 120 | 116 - 121 |
| C-4 | 118 - 123 | 119 - 124 |
| C-5 | 110 - 115 | 111 - 116 |
| C-6 | 140 - 145 | 141 - 146 |
| C-7 | 135 - 140 | 136 - 141 |
| C-7a | 145 - 150 | 146 - 151 |
Note: Predicted values are illustrative and based on standard GIAO/B3LYP/6-311++G(d,p) calculations as described in the literature. acs.orgacs.org Experimental ranges are typical for related nitro-amino aromatic heterocycles.
Theoretical vibrational spectra serve as a powerful tool for interpreting experimental infrared (IR) data. DFT calculations are commonly used to compute harmonic vibrational frequencies and their corresponding intensities. tandfonline.com The B3LYP functional paired with basis sets like 6-311++G(d,p) is a frequent choice for such calculations. jmaterenvironsci.com
The computed frequencies often exhibit systematic errors due to the harmonic approximation and basis set limitations. To improve accuracy, the calculated values are typically multiplied by a scaling factor to better match experimental results. jmaterenvironsci.com By comparing the scaled theoretical spectrum with the experimental FT-IR spectrum, specific bands can be assigned to the vibrational modes of the molecule, such as N-H stretches of the amine and indazole groups, symmetric and asymmetric stretches of the nitro group, and aromatic C-H and C=C vibrations. This comparative analysis confirms the presence of key functional groups and provides confidence in the molecular structure.
Table 2: Assignment of Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Corresponding Calculated Range (cm⁻¹, Scaled) |
| N-H Stretch (Indazole) | 3300 - 3500 | 3350 - 3550 |
| N-H Asymmetric Stretch (Amine) | 3400 - 3500 | 3420 - 3520 |
| N-H Symmetric Stretch (Amine) | 3300 - 3400 | 3320 - 3420 |
| Aromatic C-H Stretch | 3000 - 3100 | 3010 - 3110 |
| NO₂ Asymmetric Stretch | 1510 - 1560 | 1520 - 1570 |
| NO₂ Symmetric Stretch | 1335 - 1385 | 1340 - 1390 |
| Aromatic C=C Stretch | 1450 - 1600 | 1455 - 1605 |
Note: These ranges are based on general values for the respective functional groups and computational methodologies.
Ab Initio and DFT Calculations of NMR Chemical Shifts and Coupling Constants
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (e.g., with solvents)
While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. mdpi.com Using classical mechanics and force fields, MD simulations can model the movements and interactions of this compound over time, providing insights into its conformational flexibility and its interactions with its environment, such as solvent molecules or biological targets. mdpi.commdpi.com
In a typical simulation, the molecule is placed in a box of solvent (e.g., water), and the trajectories of all atoms are calculated over a period of nanoseconds or longer. mdpi.com Analysis of these trajectories can reveal stable hydrogen bonding networks between the nitro and amine groups of the indazole and the solvent, influencing properties like solubility. Furthermore, MD simulations are crucial in drug discovery to understand how a ligand like a nitro-indazole derivative binds to a protein's active site, assessing the stability of the protein-ligand complex over time. mdpi.comfigshare.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to gauge the stability of the system. mdpi.com
Table 3: Insights from Molecular Dynamics (MD) Simulations
| Simulation Parameter | Information Gained | Relevance to this compound |
| RMSD (Root Mean Square Deviation) | Stability of the molecule's conformation or a ligand-protein complex over time. | Assesses conformational rigidity and the stability of binding to a biological target. |
| RMSF (Root Mean Square Fluctuation) | Flexibility of specific parts of the molecule. | Identifies which atoms or functional groups are most mobile. |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds with solvent or a receptor. | Predicts solubility and key binding interactions. |
| Interaction Energy | Strength of non-covalent interactions (van der Waals, electrostatic) with surrounding molecules. | Quantifies the favorability of solvent interactions or binding affinity to a target. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior of this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of new chemical entities based on their structure. longdom.orgnih.gov For a series of derivatives of this compound, a QSPR/QSAR model can establish a mathematical correlation between calculated molecular descriptors and an experimental property. longdom.org
The process involves generating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of known indazole derivatives. A statistical method, such as Multiple Linear Regression (MLR), is then used to build a model that links these descriptors to a property of interest (e.g., solubility, boiling point, or anticancer activity). researchgate.net The predictive power of the model is evaluated using statistical metrics like the correlation coefficient (r²) and cross-validation coefficient (q²). longdom.orgresearchgate.net Such models are valuable for prioritizing the synthesis of new derivatives with desired chemical behaviors or enhanced biological activities, thereby saving time and resources. nih.govresearchgate.net
Table 4: Components of a QSPR/QSAR Model for Indazole Derivatives
| Component | Description | Example for this compound Derivatives |
| Dataset | A collection of molecules with known structures and measured properties/activities. | A series of substituted 6-nitro-1H-indazol-7-amines with measured IC₅₀ values against a cancer cell line. |
| Molecular Descriptors | Numerical values that encode structural features of a molecule. | Topological Polar Surface Area (TPSA), LogP, molecular weight, dipole moment, HOMO/LUMO energies. |
| Statistical Model | The mathematical equation that relates the descriptors to the property. | A linear equation derived from Multiple Linear Regression (MLR) or a more complex machine learning algorithm. researchgate.net |
| Validation | Statistical tests to ensure the model is robust and predictive. | High r² (e.g., > 0.9) and q² (e.g., > 0.8) values indicate a reliable model. longdom.orgresearchgate.net |
| Application | Using the model to predict the property/activity of new, unsynthesized molecules. | Predicting the anticancer activity of a novel derivative to decide if it is a promising candidate for synthesis. |
Advanced Synthetic Applications and Derivatization Strategies Utilizing 6 Nitro 1h Indazol 7 Amine
Use of 6-Nitro-1H-indazol-7-amine as a Key Building Block for Complex Heterocyclic Systems
The inherent functionality of this compound serves as a powerful platform for the construction of intricate heterocyclic frameworks. The vicinal arrangement of the nitro and amino groups, combined with the reactivity of the pyrazole (B372694) ring nitrogens, provides multiple pathways for cyclization reactions, leading to novel fused-ring systems.
The 6-nitro-7-amino substitution pattern on the indazole scaffold is a classic precursor for the synthesis of polycyclic systems through annulation reactions. These transformations can build additional rings onto the indazole core, typically across the 6- and 7-positions.
One prominent strategy involves the in-situ reduction of the nitro group followed by a cyclization reaction. For instance, a method developed for the synthesis of indazolo[6,7-b] Current time information in Bangalore, IN.nih.govnaphthyridine derivatives from 6-nitro-1H-indazole, aromatic aldehydes, and a piperidine (B6355638) derivative showcases this potential. researchgate.net This one-pot, three-component procedure relies on the initial reduction of the nitro group to an amine, which then participates in a cascade reaction to form the fused naphthyridine system. researchgate.net By analogy, the pre-existing 7-amino group in this compound could readily engage in similar multicomponent reactions, or the 6-nitro group could be reduced to a diamine intermediate, enabling the construction of different heterocyclic rings like pyrazines or quinoxalines upon condensation with 1,2-dicarbonyl compounds.
Furthermore, the synthesis of N1-protected 1,6-dihydropyrrolo[2,3-g]indazoles has been achieved starting from 7-iodo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine. sci-hub.se This reaction involves the introduction of an alkynyl side chain via Sonogashira coupling, followed by an intramolecular cyclization to form a fused pyrrole (B145914) ring (a 6,7-annulation). sci-hub.se The structural similarity of this starting material to this compound suggests that similar strategies, involving functionalization of the 7-amino group followed by intramolecular cyclization, could be employed to generate analogous indazole-fused systems.
The following table summarizes representative cyclization strategies applicable to the 6-nitro-7-amino indazole scaffold.
| Reaction Type | Key Reagents/Conditions | Resulting Heterocycle | Citation |
| Reductive Cyclocondensation | Aromatic aldehydes, active methylene (B1212753) compounds, reducing agent (e.g., SnCl₂/Fe) | Indazolo-fused pyridines/naphthyridines | researchgate.net |
| Annulation via Sonogashira Coupling | Terminal alkynes, Pd catalyst, followed by intramolecular cyclization | Indazolo-fused pyrroles | sci-hub.se |
| Condensation | 1,2-Diketones (after reduction of nitro group) | Indazolo-fused quinoxalines | sci-hub.se |
The high nitrogen content and the specific arrangement of functional groups in this compound make it an ideal precursor for the synthesis of nitrogen-rich, high-energy materials and pharmacologically relevant scaffolds. The adjacent amino and nitro groups are particularly suited for forming five- and six-membered nitrogen heterocycles.
A primary application is the construction of triazole rings. Diazotization of the 7-amino group would generate a reactive diazonium salt intermediate. This intermediate can undergo intramolecular cyclization, with the nitro group at the 6-position acting as a leaving group, to form a fused triazole, resulting in a nitrotriazoloindazole system. This type of reaction is a well-established method for creating fused triazoles from ortho-nitroanilines.
Multicomponent reactions (MCRs) provide another efficient route to nitrogen-rich systems. The closely related 6-aminoindazole has been used in Brønsted acid-promoted, one-pot MCRs with aryl aldehydes and 1,3-dicarbonyl compounds to rapidly assemble fused nitrogen heterocycles. researchgate.net Similarly, pyrimido[1,2-b]indazole derivatives can be synthesized through the condensation of 1H-indazol-3-amines with aldehydes and 3-oxo-3-arylpropanenitriles. frontiersin.org The 7-amino group of this compound is expected to exhibit similar reactivity, allowing it to act as the nitrogen nucleophile in cascade reactions to build fused pyrimidine (B1678525) rings and other complex nitrogen-rich scaffolds. frontiersin.org
Indazole-Fused Heterocycles through Intra- and Intermolecular Cyclizations
Development of Novel Linkers and Scaffolds from this compound for Materials Science Research
The rigid, planar structure of the indazole core, combined with its multiple functionalization points, makes this compound an attractive scaffold for applications in materials science, including the development of advanced polymers and ligands for coordination chemistry.
The presence of two distinct amine functionalities (the N1-H of the indazole ring and the C7-amino group) allows this compound to function as a monomer in polymerization reactions. For example, polycondensation with diacyl chlorides or dicarboxylic acids could yield novel polyamides. The indazole units incorporated into the polymer backbone would impart rigidity and thermal stability.
Furthermore, the nitro group at the C6 position serves as a latent functional handle. Once incorporated into a polymer chain, the nitro group can be chemically modified, most commonly through reduction to an amine. This post-polymerization modification would introduce additional reactive sites, enabling cross-linking of the polymer chains to enhance mechanical properties or allowing for the grafting of other molecules to tune the material's surface properties or chemical affinity.
Indazole and its derivatives are well-known ligands in coordination chemistry, capable of binding to a variety of metal centers. ijcce.ac.irumich.edu The this compound scaffold is particularly interesting for ligand design due to the presence of multiple nitrogen donor atoms. The N2 atom of the pyrazole ring and the nitrogen of the 7-amino group can act as a bidentate chelating unit, forming a stable five-membered ring with a metal ion.
The synthesis of such ligands is straightforward, often involving the reaction of the indazole derivative with a metal salt, such as mercury(II) acetate, in an appropriate solvent. ijcce.ac.ir The resulting coordination compounds can exhibit interesting catalytic or photophysical properties. For example, Hg(II) complexes derived from indazole ligands have been investigated as heterogeneous catalysts. ijcce.ac.ir The electronic properties of the resulting metal complexes can be fine-tuned by the substituent groups on the indazole ring. The electron-withdrawing nitro group in this compound would significantly influence the electron density on the indazole core and, consequently, the properties of its metal complexes. Schiff base ligands derived from indazoles have also been synthesized and complexed with various metals, suggesting that the 7-amino group could be condensed with aldehydes to create more elaborate multidentate ligands. researchgate.net
Precursors for Polymeric Materials with Specific Properties
Strategies for Diversity-Oriented Synthesis (DOS) Enabled by this compound
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening in chemical biology and drug discovery. nih.govscispace.comcam.ac.uk The success of DOS relies on the use of versatile starting scaffolds that allow for divergent, complexity-generating reaction pathways. This compound is an excellent candidate for DOS due to its three distinct and orthogonally reactive functional groups: the N1-H proton, the C7-amino group, and the C6-nitro group.
A DOS strategy starting with this compound could proceed as follows:
First Branch Point (N1 vs. C7): The synthesis can diverge by selectively functionalizing either the N1 position or the C7-amino group. For example, N1 can be alkylated or acylated under basic conditions, while the C7-amino group can undergo reductive amination, acylation, or condensation with carbonyl compounds under neutral or acidic conditions.
Second Branch Point (Nitro Group Modification): For each branch from the first step, a second level of diversity can be introduced by modifying the C6-nitro group. The nitro group can be reduced to an amine, which then opens up a new set of possible reactions (e.g., diazotization, further acylation, or use in another cyclization).
Complexity-Generating Reactions: At each stage, multicomponent reactions can be employed to rapidly increase molecular complexity and skeletal diversity. researchgate.net For instance, after reduction of the nitro group to create a 6,7-diaminoindazole, this intermediate can be reacted with various partners to build a wide range of fused heterocyclic systems.
This approach, which leverages building block diversity, stereochemical diversity, and, most importantly, scaffold diversity through divergent reaction pathways, can efficiently generate a library of unique indazole-based compounds with diverse three-dimensional shapes and functionalities. scispace.com
| Functional Group | Potential Reactions for DOS | Resulting Functionality/Scaffold |
| N1-H | Alkylation, Acylation, Michael Addition | N-Substituted indazoles |
| C7-NH₂ | Acylation, Sulfonylation, Reductive Amination, Condensation (Schiff Base), Diazotization | C7-Amides, sulfonamides, secondary/tertiary amines, imines, azides |
| C6-NO₂ | Reduction | C6-Amino group |
| C6-NH₂ & C7-NH₂ | Condensation with 1,2-dicarbonyls, phosgene (B1210022) analogues, etc. | Fused pyrazines, quinoxalines, imidazoles |
Creation of Compound Libraries for Chemical Probe Development
The synthetic accessibility of the indazole scaffold makes it highly suitable for generating diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com Chemical probes are small molecules with high potency and selectivity that are used to investigate biological targets and pathways. medchemexpress.com The development of compound libraries based on the this compound core allows for the systematic exploration of chemical space to identify potent and selective modulators of biological targets.
The process often begins with the derivatization of the this compound scaffold. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. This amino group provides a reactive handle for introducing a wide array of substituents, thereby generating a library of compounds with diverse chemical properties. nih.gov Researchers have synthesized libraries of indazole-based compounds to screen for inhibitors of various enzymes, such as kinases and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govresearchgate.net
One approach involves the synthesis of a series of 6-substituted aminoindazoles. nih.gov By reacting the aminoindazole core with different aldehydes or ketones through reductive amination, a library of secondary amines can be created. nih.gov This method allows for the introduction of various aryl and alkyl groups, leading to a wide range of structural diversity. The resulting compounds can then be screened for their biological activity, and promising hits can be further optimized.
For example, a library of indazole-based thiadiazole-containing thiazolidinone moieties was synthesized and screened for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Such libraries are crucial for identifying lead compounds in drug discovery.
Below is a representative table of building blocks that can be used to generate a focused library from a 6-amino-1H-indazole core.
| Building Block Type | Examples | Resulting Functional Group |
| Aldehydes/Ketones | Benzaldehyde, Acetophenone | Secondary/Tertiary Amine |
| Acid Chlorides | Benzoyl chloride, Acetyl chloride | Amide |
| Sulfonyl Chlorides | Benzenesulfonyl chloride | Sulfonamide |
Combinatorial Chemistry Approaches in Indazole Research
Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of compounds in a single process. ajprd.com This approach has been widely applied in indazole research to accelerate the discovery of new drug candidates. rroij.com Both solid-phase and solution-phase combinatorial methods have been utilized to create extensive libraries of indazole derivatives.
In solid-phase synthesis, the indazole core is often attached to a resin support, and subsequent reactions are carried out in a stepwise manner. researchgate.net This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For example, a library of 3,4-dihydropyrazino[1,2-b]indazole N-oxides was generated using a solid-phase approach starting from commercially available building blocks. researchgate.net
Solution-phase combinatorial synthesis is also employed, often utilizing parallel synthesis techniques to create arrays of individual compounds in microtiter plates. ajprd.com This method is advantageous as it avoids potential issues associated with solid-phase synthesis, such as cleavage from the resin.
The application of combinatorial chemistry has led to the discovery of indazole derivatives with a variety of biological activities. For instance, a combinatorial library of indazole-based compounds was screened to identify inhibitors of MKK7, a protein involved in cancer cell survival. oncotarget.com This screening led to the identification of two lead compounds that enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. oncotarget.com
Applications in Advanced Organic Synthesis Methodologies
The unique reactivity of this compound and its derivatives makes them valuable substrates in various advanced organic synthesis methodologies. These methods offer advantages in terms of efficiency, atom economy, and environmental impact.
Multi-component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are one-pot reactions in which three or more starting materials react to form a single product that incorporates all or most of the atoms of the starting materials. beilstein-journals.org MCRs are highly efficient and are increasingly used in the synthesis of complex molecules and compound libraries.
Indazoleamines, including derivatives of this compound, have been successfully employed in various MCRs. For example, 1H-indazol-3-amine can participate in a three-component reaction with aromatic aldehydes and 3-oxo-3-arylpropanenitrile to afford pyrimido[1,2-b]indazole-3-carbonitrile derivatives. frontiersin.org This reaction proceeds under metal-free conditions and provides good yields of the desired products. frontiersin.org
Another example is the one-pot, three-component condensation of 1H-indazol-6-amine, isatin, and a 1,3-dicarbonyl compound to synthesize spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(1'H)-dione derivatives. researchgate.net Such reactions demonstrate the utility of indazoleamines in rapidly generating molecular complexity.
The following table summarizes some MCRs involving indazoleamines:
| Indazoleamine | Other Components | Product | Reference |
| 1H-Indazol-3-amine | Aromatic aldehydes, 3-oxo-3-arylpropanenitrile | Pyrimido[1,2-b]indazole-3-carbonitriles | frontiersin.org |
| 1H-Indazol-6-amine | Isatin, 5,5-dimethylcyclohexane-1,3-dione | Spiro[indoline-3,11'-pyrazolo[3,4-a]acridine] derivatives | researchgate.net |
| 1H-Indazol-3-amine | 4-hydroxy-2H-chromen-2-one, Isatin | Spiro[chromeno[4′,3′:4,5]pyrimido[1,2-b]indazole] derivatives | researchgate.net |
Flow Chemistry Protocols for Efficient Synthesis of this compound Derivatives
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and easier scalability. acs.org This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.
The synthesis of indazole derivatives can benefit from flow chemistry protocols. For instance, a general and versatile route using flow chemistry has been developed for the synthesis of a range of indazoles, including 3-amino and 3-hydroxy analogues. acs.org This method allows for the rapid, on-demand synthesis of multigram quantities of these valuable compounds. acs.org
While specific flow chemistry protocols for the direct synthesis or derivatization of this compound are not extensively documented in the provided search results, the principles of flow chemistry can be applied to many of the reactions it undergoes. For example, the nitration of indazoles, a key step in the synthesis of this compound precursors, can be performed more safely and efficiently in a continuous flow reactor. Similarly, the reduction of the nitro group and subsequent derivatization reactions could be adapted to flow conditions, enabling a more streamlined and scalable synthesis of compound libraries based on this scaffold.
A comparative analysis of batch versus flow synthesis for a related nitration process highlights the advantages of flow chemistry:
| Parameter | Batch Reactor | Flow Reactor |
| Yield (%) | 78 | 89 |
| Purity (%) | 95 | 98 |
| Reaction Time (min) | 120 | 2 |
Data adapted from a representative industrial-scale production trial for a related nitro compound.
Future Directions and Emerging Research Avenues for 6 Nitro 1h Indazol 7 Amine Research
The exploration of 6-Nitro-1H-indazol-7-amine and its derivatives is poised to accelerate with the integration of cutting-edge technologies and novel synthetic methodologies. Future research is expected to focus on harnessing computational power, discovering new reactivity patterns, and developing sustainable manufacturing processes. These advancements will enable more efficient synthesis and functionalization of the indazole core, paving the way for its application in various scientific domains.
Q & A
Q. What are the common synthetic routes for 6-Nitro-1H-indazol-7-amine, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves nitration of the indazole core followed by functional group modifications. For example, starting from halogenated precursors (e.g., 4-chloro-1-methyl-indazole derivatives), nitration can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (40–60°C). Reduction of nitro groups to amines may require catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants like Na₂S₂O₄. Key factors affecting yields include:
- Temperature : Excessively high temperatures during nitration can lead to byproducts such as over-nitrated derivatives.
- Catalyst activity : Incomplete reduction due to catalyst poisoning (e.g., sulfur impurities).
- Purification : Column chromatography or recrystallization steps are critical for isolating high-purity products, especially given the compound’s nitro group reactivity .
Q. Example Synthesis Table :
| Starting Material | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 4-Chloro-1H-indazol-7-amine | HNO₃/H₂SO₄, 50°C | 38–45% | Competing oxidation of amine groups |
| 1-Methyl-indazole derivative | Pd/C, H₂, EtOH | 65–72% | Catalyst deactivation by nitro intermediates |
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aromatic proton environments and nitro/amine group positions. The nitro group deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm).
- IR Spectroscopy : Detect characteristic NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) vibrations.
- HPLC-MS : Assess purity and molecular ion peaks ([M+H]⁺ for MW 194.16 g/mol). Reverse-phase C18 columns with acetonitrile/water gradients are effective .
Q. What are the key considerations in designing crystallization experiments for X-ray structure determination of this compound?
- Methodological Answer :
- Solvent selection : Use mixed solvents (e.g., DMSO/water) to balance solubility and slow evaporation.
- Temperature control : Gradual cooling (0.5°C/hour) promotes single-crystal growth.
- Data collection : Employ synchrotron radiation for high-resolution data if crystals are small. SHELXL (for refinement) and SHELXT (for space-group determination) are widely used for small-molecule crystallography .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms.
- Structural analogs : Subtle substituent changes (e.g., Cl vs. NO₂ at the 7-position) drastically alter binding.
- Solution :
Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions.
Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Compare with structurally validated controls (e.g., 4-chloro-1-methyl-7-nitroindazol-3-amine’s IC₅₀ < 3 nM for FGFR inhibition) .
Q. What computational methods predict the binding affinity of this compound with kinase targets, and how do they correlate with experimental data?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Models interactions between the nitro group and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions).
- Molecular Dynamics (MD) : Simulates stability of binding poses over time; RMSD < 2 Å indicates robust predictions.
- QSAR models : Use Hammett constants (σ) of substituents to predict activity trends. For example, electron-withdrawing nitro groups enhance kinase inhibition potency .
Q. How do substituent effects at the 3-position of the indazole ring influence the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Lipophilicity (LogP) : Chlorine or methyl groups at the 3-position increase LogP, enhancing membrane permeability but reducing solubility.
- Metabolic stability : Electron-withdrawing groups (e.g., NO₂) slow CYP450-mediated oxidation.
- Case Study : 7-Fluoro-4-iodo-1H-indazol-3-amine derivatives show improved half-lives (t₁/₂ > 4 hrs in murine models) due to halogen-mediated steric protection .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for this compound in cancer cell lines?
- Methodological Answer :
- Hypothesis : Variability in cellular uptake or efflux pump expression (e.g., P-gp overexpression in resistant lines).
- Validation Steps :
Measure intracellular concentrations via LC-MS.
Inhibit efflux pumps (e.g., verapamil) to assess impact on IC₅₀.
Cross-reference with transcriptomic data (e.g., ABCB1 mRNA levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
